ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE
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Overview
Description
ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE: is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group, a phenylsulfanyl group, and an acetamido group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through the esterification of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride and a suitable amine.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using a phenylthiol and a suitable leaving group on the benzoate core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various ester derivatives.
Scientific Research Applications
ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity. The acetamido group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active components.
Comparison with Similar Compounds
ETHYL 3-[2-(METHYLSULFANYL)ACETAMIDO]BENZOATE: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE: Similar structure but with different substituents on the benzoate core.
Uniqueness: this compound is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
ethyl 3-[(2-phenylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-2-21-17(20)13-7-6-8-14(11-13)18-16(19)12-22-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBNKTGCGGMBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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